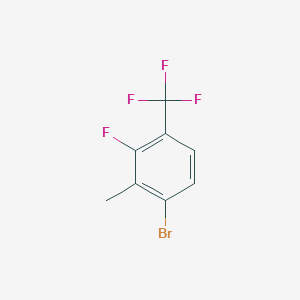![molecular formula C15H13ClN2O B6242750 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 2248127-11-7](/img/no-structure.png)
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one (4-CMTQX) is a heterocyclic organic compound that has been widely studied in the scientific community for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It is a derivative of quinoxaline, a heterocyclic aromatic compound, and can be synthesized from the reaction of 4-chlorophenylmethylbromide and 2-hydroxyquinoxaline. 4-CMTQX has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. In addition, 4-CMTQX has been studied for its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is not fully understood. However, it is known that 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. Inhibition of AChE by 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a potent inhibitor of the enzyme acetylcholinesterase (AChE). In vivo studies have demonstrated that 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one can reduce inflammation and improve learning and memory in animal models. In addition, 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been found to have anti-cancer and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in laboratory experiments include its availability, its low cost, and its potency as an AChE inhibitor. The main limitation of using 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in laboratory experiments is its lack of specificity, as it can also inhibit other enzymes, such as butyrylcholinesterase.
Direcciones Futuras
The potential future directions for research on 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one include further study of its mechanism of action, its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent, and its potential use in drug development. In addition, further study of its potential use in the treatment of neurological disorders and its potential use as an insecticide or herbicide could be explored. Finally, further research into its potential toxicity and its potential interactions with other drugs could be conducted.
Métodos De Síntesis
The synthesis of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 4-chlorophenylmethylbromide and 2-hydroxyquinoxaline in a two-step process. In the first step, 4-chlorophenylmethylbromide is reacted with 2-hydroxyquinoxaline in a solvent such as dimethylformamide (DMF) at a temperature of 80°C for two hours. The product of this reaction is 4-chlorophenylmethyl-2-hydroxyquinoxaline, which is then reacted with potassium carbonate in the second step to form 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential use in medicinal chemistry, pharmacology, and biochemistry. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. In addition, 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of a reducing agent to form 4-[(4-chlorophenyl)methyl]cyclohexanone, which is then reacted with 1,2-diaminocyclohexane to form the target compound.", "Starting Materials": [ "4-chlorobenzylamine", "cyclohexanone", "reducing agent", "1,2-diaminocyclohexane" ], "Reaction": [ "4-chlorobenzylamine is reacted with cyclohexanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 4-[(4-chlorophenyl)methyl]cyclohexanone.", "The resulting 4-[(4-chlorophenyl)methyl]cyclohexanone is then reacted with 1,2-diaminocyclohexane in the presence of a catalyst, such as acetic acid or sulfuric acid, to form 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one.", "The final product can be purified by recrystallization or column chromatography." ] } | |
Número CAS |
2248127-11-7 |
Nombre del producto |
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
Fórmula molecular |
C15H13ClN2O |
Peso molecular |
272.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



